
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans It is characterized by a pyran ring that is partially saturated, with a cyclohexanecarbonyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts. These ruthenium carbene complexes are activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Another method involves the use of molecular iodine as a catalyst for the synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a practical and mild alternative to traditional reaction protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of Grubbs’ catalysts and molecular iodine are favored due to their efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a simpler structure, lacking the cyclohexanecarbonyl group.
Tetrahydropyran: Another related compound with a fully saturated pyran ring.
Cyclohexanone: A compound with a cyclohexane ring and a ketone group, but without the pyran structure.
Uniqueness
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of both a cyclohexanecarbonyl group and a dihydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(cyclohexanecarbonyl)oxan-4-one |
InChI |
InChI=1S/C12H18O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI Key |
BNRGCIGPJNJGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
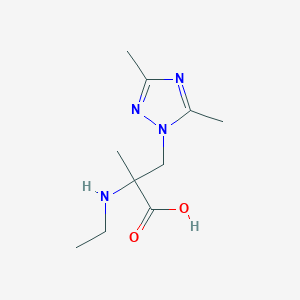
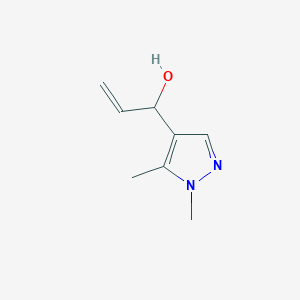
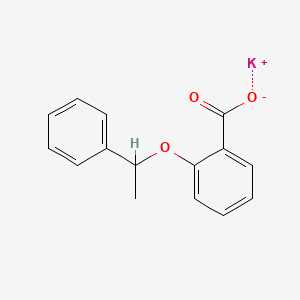
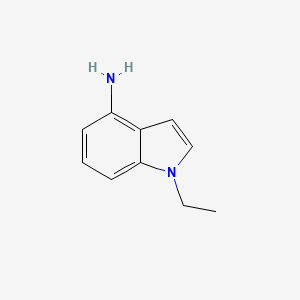
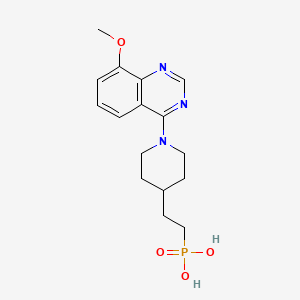
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)
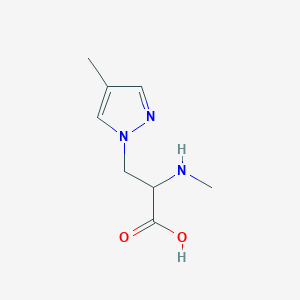
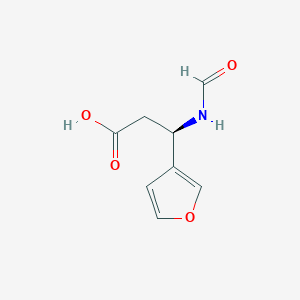
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
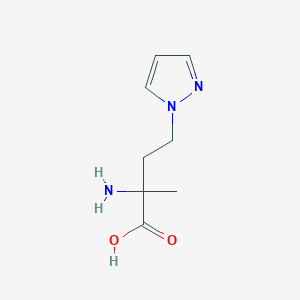
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
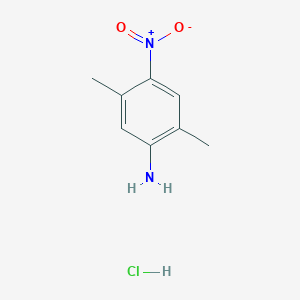
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
